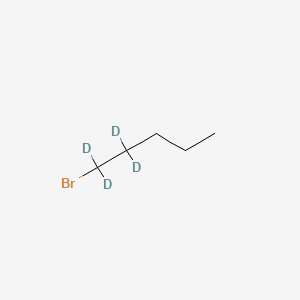

1-Bromopentane-1,1,2,2-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromopentane-1,1,2,2-d4 is a bromoalkane and an isomer of bromopentane . It is a colorless liquid and is used in a multitude of organic syntheses .

Synthesis Analysis

Most 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene . In the case of 1-bromopentane, this is 1-pentene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative . It is also formed by the reaction of 1-pentanol with hydrogen bromide .Molecular Structure Analysis

The molecular formula of 1-Bromopentane-1,1,2,2-d4 is C5H7D4Br . The IUPAC name is 1-bromo-1,1,2,2-tetradeuteriopentane .Chemical Reactions Analysis

1-Bromopentane is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross coupling . It is also used in the synthesis of α, γ-diketo acids as reversible inhibitors of Hepatitis C virus NS5b RNA polymerase .Physical And Chemical Properties Analysis

1-Bromopentane-1,1,2,2-d4 has a molar mass of 155.07 g/mol . It is a colorless liquid with a density of 1.22 g/cm³ at 20 °C . The boiling point is 129.8 °C .Scientific Research Applications

Organic Synthesis

1-Bromopentane-1,1,2,2-d4: is extensively used in organic synthesis. It serves as a precursor for the formation of Grignard reagents, which are pivotal in forming carbon-carbon bonds . This compound is particularly useful in iron-catalyzed cross-coupling reactions, allowing for the synthesis of complex organic molecules. Its role in creating pharmaceutical intermediates and other organic compounds is invaluable due to its reactivity and stability under various conditions.

Analytical Chemistry

In analytical chemistry, 1-Bromopentane-1,1,2,2-d4 is employed as a standard or reference material. Its stable isotopic label makes it ideal for use in mass spectrometry and NMR spectroscopy . Researchers can use it to quantify or identify compounds within a mixture, making it a crucial tool in qualitative and quantitative analysis.

Materials Science

The isotopic labeling of 1-Bromopentane-1,1,2,2-d4 makes it a candidate for studying reaction mechanisms in materials science. It can be used to trace the incorporation of bromine into various materials or to understand the behavior of organic molecules within complex matrices .

Pharmaceutical Research

In pharmaceutical research, 1-Bromopentane-1,1,2,2-d4 acts as a building block for the synthesis of drug candidates. Its deuterated form is particularly useful in reducing metabolic degradation, thereby potentially increasing the efficacy of pharmaceuticals . It also aids in the study of drug metabolism and pharmacokinetics.

Environmental Science

Environmental scientists use 1-Bromopentane-1,1,2,2-d4 as a tracer or internal standard when analyzing environmental samples for pollutants . Its stable isotopic label allows for accurate tracking and quantification of brominated compounds in various ecosystems.

Industrial Applications

In the industrial sector, 1-Bromopentane-1,1,2,2-d4 is utilized in the synthesis of larger volume chemicals. Its application in the production of polymers, elastomers, and other industrial materials is due to its ability to introduce bromine atoms into a compound, which can alter physical properties such as flame retardancy .

Safety and Hazards

Mechanism of Action

Target of Action

1-Bromopentane-1,1,2,2-d4, also known as deuterated 1-Bromopentane, is a bromoalkane . Bromoalkanes are a group of compounds where one or more hydrogen atoms in an alkane are replaced by bromine atoms

Mode of Action

The mode of action of 1-Bromopentane-1,1,2,2-d4 is primarily through its reactivity as a bromoalkane. Most 1-bromoalkanes, including 1-Bromopentane, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . This leads to anti-Markovnikov addition, giving the 1-bromo derivative .

properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-CQOLUAMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromopentane-1,1,2,2-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597291.png)

![2-[1-[2-Butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-1-hydroxypentan-2-yl]-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B597293.png)